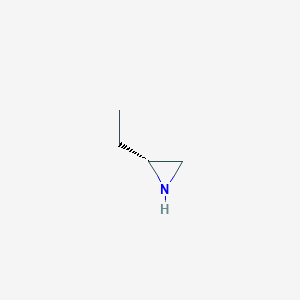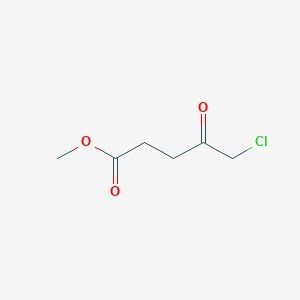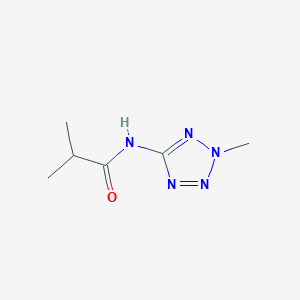
3-Ethylpyridine-4-carbaldehyde
描述
3-Ethylpyridine-4-carbaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of an ethyl group at the third position and an aldehyde group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives followed by formylation. For instance, starting with 3-ethylpyridine, the compound can be subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the fourth position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production.
化学反应分析
Types of Reactions: 3-Ethylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-Ethylpyridine-4-carboxylic acid.
Reduction: 3-Ethylpyridine-4-methanol.
Substitution: Various halogenated derivatives depending on the electrophile used.
科学研究应用
3-Ethylpyridine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Ethylpyridine-4-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These imines can further undergo various transformations, making the compound a versatile intermediate in organic synthesis. The ethyl group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.
相似化合物的比较
Pyridine-4-carbaldehyde: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
3-Methylpyridine-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
3-Ethylpyridine-2-carbaldehyde: The aldehyde group is at the second position, resulting in different reactivity and applications.
Uniqueness: 3-Ethylpyridine-4-carbaldehyde is unique due to the combined presence of the ethyl and aldehyde groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
属性
IUPAC Name |
3-ethylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-5-9-4-3-8(7)6-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDTZBINGQEUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603473 | |
| Record name | 3-Ethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-16-5 | |
| Record name | 3-Ethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)


![4-[tert-butyl(nitroso)amino]butanoicacid](/img/structure/B3385247.png)










